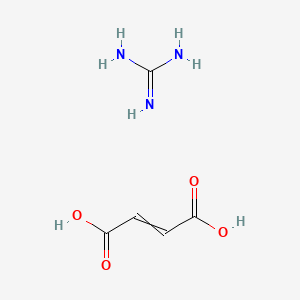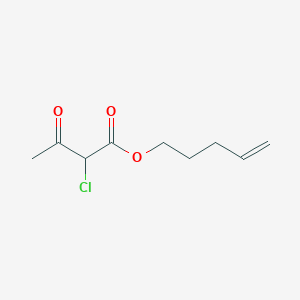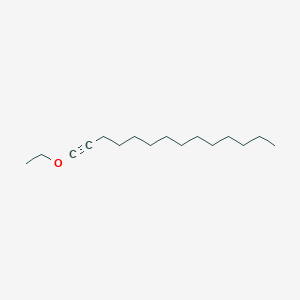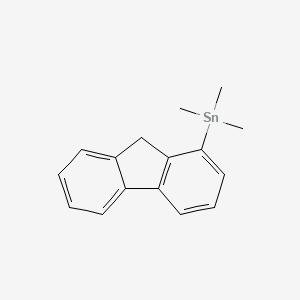
(9H-Fluoren-1-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-1-yl)(trimethyl)stannane is a chemical compound with the molecular formula C16H18Sn It is a derivative of fluorene, where a trimethylstannyl group is attached to the 1-position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-1-yl)(trimethyl)stannane typically involves the reaction of 9H-fluorene with trimethyltin chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like tetrahydrofuran (THF). The general reaction scheme is as follows:
9H-fluorene+Me3SnCl→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-1-yl)(trimethyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromine, chlorine) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and aryl or vinyl halides.
Major Products Formed
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Coupling: Biaryl or vinyl-fluorene compounds.
Scientific Research Applications
(9H-Fluoren-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a reagent in catalytic processes, particularly in Stille coupling reactions, which are important in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (9H-Fluoren-1-yl)(trimethyl)stannane in chemical reactions involves the activation of the trimethylstannyl group. In substitution reactions, the trimethylstannyl group acts as a leaving group, allowing the introduction of other functional groups. In coupling reactions, the palladium catalyst facilitates the transfer of the aryl or vinyl group to the fluorene ring, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-1-yl)(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
(9H-Fluoren-1-yl)(trimethyl)germane: Contains a trimethylgermyl group.
(9H-Fluoren-1-yl)(trimethyl)lead: Contains a trimethylplumbyl group.
Uniqueness
(9H-Fluoren-1-yl)(trimethyl)stannane is unique due to the presence of the tin atom, which imparts different reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions, making it particularly useful in specific synthetic applications.
Properties
CAS No. |
61347-37-3 |
|---|---|
Molecular Formula |
C16H18Sn |
Molecular Weight |
329.0 g/mol |
IUPAC Name |
9H-fluoren-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C13H9.3CH3.Sn/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;;;;/h1-5,7-8H,9H2;3*1H3; |
InChI Key |
FHMHGOXUIBGMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC2=C1CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



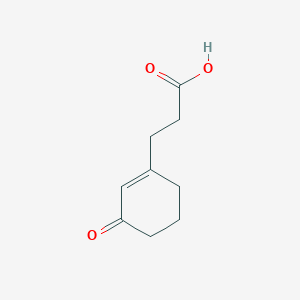
methyl}oxophosphanium](/img/structure/B14586250.png)
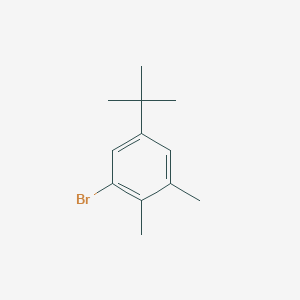
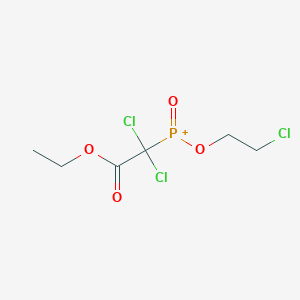
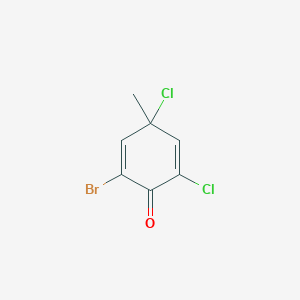
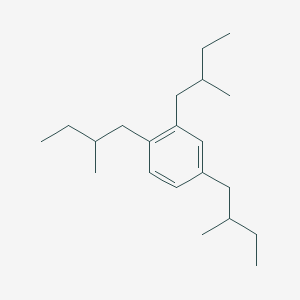

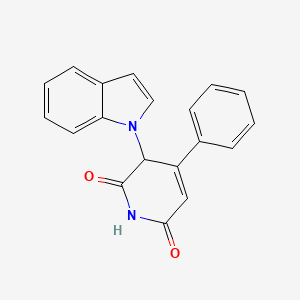
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
